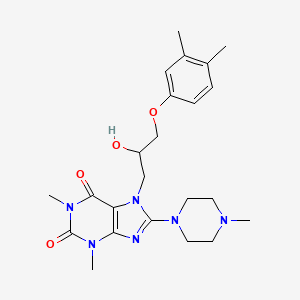

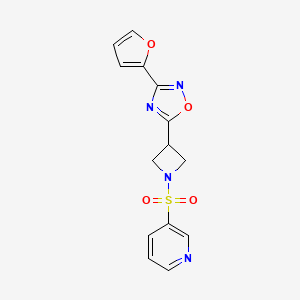

![molecular formula C16H18FN3O B2597830 4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097931-28-5](/img/structure/B2597830.png)

4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a synthetic compound. It is a derivative of 1-H-pyrazole-3-carboxamide . Fluorinated pyrazoles, such as this compound, play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of 1-H-pyrazole-3-carboxamide derivatives, which includes this compound, involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole ring .科学的研究の応用

Antitumor Activity

Benzamide derivatives, including compounds similar to 4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, have been investigated for their potential antitumor properties. One study reported that a benzamide derivative, MS-27-275, exhibited significant in vivo antitumor activity against various human tumors. This compound inhibited histone deacetylase (HDA) and caused hyperacetylation of nuclear histones in tumor cell lines, indicating a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Synthesis and Medicinal Chemistry

Research has been conducted on the synthesis and properties of various fluorinated benzamide derivatives. A study described the synthesis of fluorine-18-labeled 5-HT1A antagonists, which involved the use of various acids, including 4-fluorobenzoic acid, to create radiolabeled compounds with potential applications in medicinal chemistry (Lang et al., 1999).

Novel Synthetic Strategies

A novel synthetic strategy for 3-amino-4-fluoropyrazoles, which are of interest in medicinal chemistry, has been developed. This strategy involves monofluorination of β-methylthio-β-enaminoketones followed by condensation with different hydrazines, indicating a pathway for synthesizing related compounds, including this compound (Surmont et al., 2011).

Anti-Influenza Activity

Compounds structurally related to this compound have been synthesized and evaluated for their anti-influenza A virus activity. In this context, benzamide-based 5-aminopyrazoles demonstrated significant antiviral activities against bird flu influenza (Hebishy et al., 2020).

作用機序

Target of Action

Similar compounds have been reported to target succinate dehydrogenase (sdh), an enzyme involved in the citric acid cycle .

Mode of Action

It is suggested that the compound may interact with its target through hydrogen bonding and pi-pi interactions . These interactions could potentially alter the function of the target, leading to changes in cellular processes.

特性

IUPAC Name |

4-fluoro-N-(4-pyrazol-1-ylcyclohexyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O/c17-13-4-2-12(3-5-13)16(21)19-14-6-8-15(9-7-14)20-11-1-10-18-20/h1-5,10-11,14-15H,6-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKPRLQDLGLIBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(C=C2)F)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2597748.png)

![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2597751.png)

![Tert-butyl 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2597756.png)

![N-[2-(dimethylamino)ethyl]-2-(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2597758.png)

![4-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B2597762.png)

![2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2597764.png)

![N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2597766.png)

![N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2597769.png)